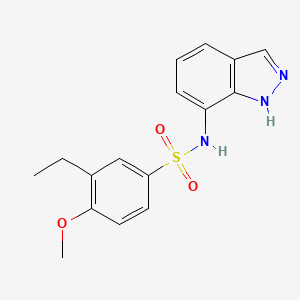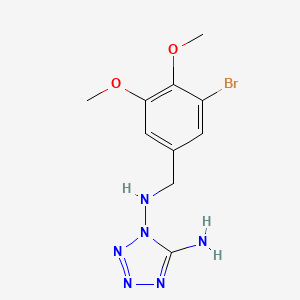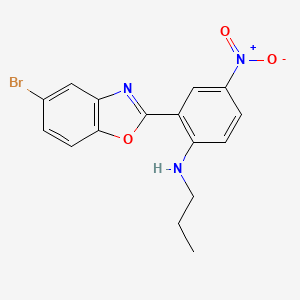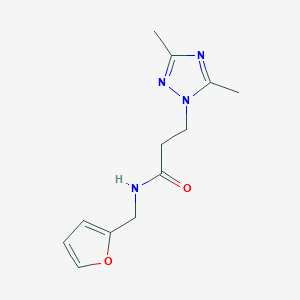
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
Overview
Description
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, also known as E7046, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets the immune system, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide involves the inhibition of a protein called prostaglandin E2 receptor subtype 4 (EP4). This protein is involved in the regulation of the immune system, and its inhibition by 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide leads to the activation of immune cells that can target cancer cells. This unique mechanism of action makes 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects, including the inhibition of EP4, the activation of immune cells, and the inhibition of cancer cell growth. These effects have been observed in both in vitro and in vivo studies, suggesting that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in lab experiments is its unique mechanism of action, which allows for the activation of immune cells that can target cancer cells. However, one limitation of using 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, including the development of new cancer therapies that target EP4, the investigation of the potential use of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in combination with other cancer treatments, and the exploration of the potential use of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide in other diseases that involve the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide, as well as its potential toxicity and limitations.
Scientific Research Applications
3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide has been the subject of several scientific studies, which have investigated its potential use in cancer treatment. One study published in the journal Cancer Research found that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Another study published in the journal Oncotarget found that 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide was able to enhance the anti-tumor activity of immune cells in mice with breast cancer.
properties
IUPAC Name |
3-ethyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-11-9-13(7-8-15(11)22-2)23(20,21)19-14-6-4-5-12-10-17-18-16(12)14/h4-10,19H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDILVMWQJYLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)

![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328768.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)

![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)